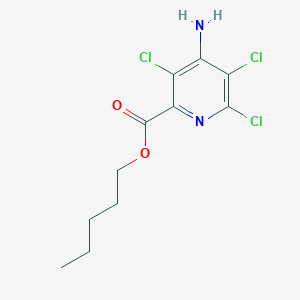

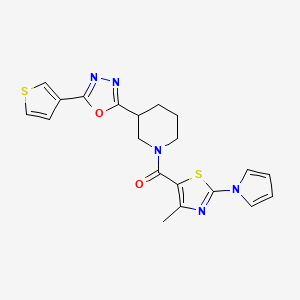

![molecular formula C27H23N3O4 B2619423 5-benzyl-3-(3,4-dimethoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 902514-84-5](/img/structure/B2619423.png)

5-benzyl-3-(3,4-dimethoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

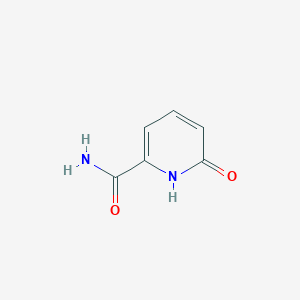

“5-benzyl-3-(3,4-dimethoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline” is a chemical compound. It’s a pyrazolo-pyridine analogue .

Synthesis Analysis

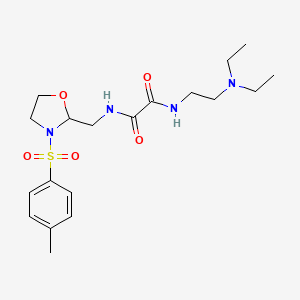

The synthesis of this compound was performed in two steps . The first stage was the synthesis of a monoketone curcumin analogue through a Claisen–Schmidt reaction . The second stage involved the synthesis of the title compound through intermolecular cyclization under reflux conditions .

Molecular Structure Analysis

The structure of the compound has been confirmed by spectroscopic analysis including UV, FT-IR, HRMS, 1D NMR (1H-NMR, 13C-NMR, 1D-TOCSY), and 2D NMR (COSY, HSQC, HMBC) .

Applications De Recherche Scientifique

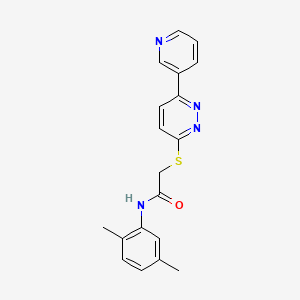

- Anticancer Properties : Researchers have explored the potential of this compound as an anticancer agent. Its unique structure may interfere with cancer cell growth pathways, making it a candidate for further investigation in cancer therapy .

- Anti-inflammatory Activity : The compound’s structural features suggest it could modulate inflammatory responses. Investigating its anti-inflammatory effects may lead to novel drug candidates .

- Photoluminescent Materials : The compound’s aromatic system and heterocyclic rings make it interesting for designing photoluminescent materials. Researchers can explore its fluorescence properties for applications in sensors, imaging, and optoelectronics .

- Organic Semiconductors : Its π-conjugated system could be useful in organic electronics. Researchers can study its charge transport properties and stability for applications in thin-film transistors or solar cells .

- Catalytic Applications : The compound’s unique nitrogen-containing rings may serve as ligands for transition metal catalysts. Researchers can investigate its potential in catalyzing organic transformations or pollutant degradation .

- Neuroprotective Effects : Given its structural resemblance to certain neurotransmitters, researchers may explore its neuroprotective properties. Investigating its impact on neuronal health and function could be valuable .

- Building Block for Complex Molecules : Chemists can use this compound as a building block in total synthesis or derivatization of natural products. Its intricate structure provides opportunities for creative synthetic strategies .

- Quantum Mechanical Studies : Researchers can perform computational simulations to understand its electronic structure, reactivity, and binding interactions. Such studies aid in predicting its behavior in different environments .

Medicinal Chemistry and Drug Development

Materials Science and Nanotechnology

Environmental Chemistry and Catalysis

Pharmacology and Neurobiology

Natural Product Synthesis

Computational Chemistry and Molecular Modeling

Mécanisme D'action

Propriétés

IUPAC Name |

17-benzyl-14-(3,4-dimethoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3O4/c1-31-22-9-8-18(12-23(22)32-2)26-20-16-30(15-17-6-4-3-5-7-17)21-14-25-24(33-10-11-34-25)13-19(21)27(20)29-28-26/h3-9,12-14,16H,10-11,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTPRJTVUVQWCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=CC=C6)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-benzyl-3-(3,4-dimethoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Piperidin-2-ylmethyl)phenyl]pyridine](/img/structure/B2619341.png)

![3-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2619346.png)

![2-bromo-5-methoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2619349.png)

![N-(3-chlorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2619352.png)

![3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2619361.png)

![4-(2-(2-oxo-4-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2619362.png)